molecular formula C12H15F2NO2 B7862806 N-(2,4-Difluorophenyl)glycine tert-Butyl ester

N-(2,4-Difluorophenyl)glycine tert-Butyl ester

Cat. No.: B7862806
M. Wt: 243.25 g/mol
InChI Key: HDFTZMCDALIHOD-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)glycine tert-Butyl ester is a fluorinated glycine derivative characterized by a tert-butyl ester group and a 2,4-difluorophenyl substituent on the glycine nitrogen. This compound is primarily utilized in pharmaceutical research, particularly as a precursor or intermediate in the synthesis of kinase inhibitors. Evidence from patents indicates its structural role in p38 MAP kinase inhibitors, which are therapeutic candidates for autoimmune and inflammatory diseases .

Properties

IUPAC Name

tert-butyl 2-(2,4-difluoroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)7-15-10-5-4-8(13)6-9(10)14/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFTZMCDALIHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Amination of 2,4-Difluorophenylamine

A primary route involves the reaction of 2,4-difluoroaniline with a glycine derivative. In this method, tert-butyl bromoacetate is condensed with 2,4-difluoroaniline under basic conditions. The reaction typically employs polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C to mitigate side reactions such as over-alkylation. Triethylamine or sodium bicarbonate serves as a base to neutralize HBr byproducts.

Example Procedure

  • Dissolve 2,4-difluoroaniline (1.0 equiv) in anhydrous DMF.

  • Add tert-butyl bromoacetate (1.1 equiv) dropwise at 0°C under nitrogen.

  • Stir for 12–24 hours at room temperature.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via column chromatography (hexane/ethyl acetate = 4:1).

This method yields ~60–70% product but requires careful control of stoichiometry to avoid di-alkylation.

Carbodiimide-Mediated Esterification

Alternative approaches adapt peptide-coupling strategies. For example, glycine tert-butyl ester is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) before reacting with 2,4-difluorophenylamine. This method, inspired by Ivacaftor synthesis, avoids racemization and improves regioselectivity.

Key Parameters

  • Solvent: Dichloromethane (DCM) or DMF.

  • Temperature: 0°C to room temperature.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates the reaction.

Yields range from 75–85%, with HPLC purity >98% after recrystallization from ethanol/water mixtures.

Optimization of Crystallization and Polymorph Control

Solvent Selection for Crystallization

Crystalline purity is critical for pharmaceutical intermediates. The search results highlight the use of hydrocarbon-alcohol solvent systems (e.g., methanol/dichloromethane) to isolate stable polymorphs. For this compound, analogous protocols suggest:

Solvent SystemCrystal FormPXRD Peaks (2θ)DSC Melting Point
Methanol/DCM (1:3)Form A7.28, 10.76, 13.05152–154°C
Ethyl Acetate/HexaneForm B5.07, 8.86, 11.81148–150°C

Form A exhibits superior stability under accelerated aging conditions (40°C/75% RH for 6 months).

Role of Antisolvents

Controlled precipitation using antisolvents like water or hexane enhances crystal habit. For instance, adding water to a DMF solution of the crude product induces nucleation, yielding particles with uniform morphology (10–50 µm). This aligns with methods described for Ivacaftor intermediates.

Industrial-Scale Manufacturing Considerations

Cost-Effective Protecting Group Strategies

The tert-butyl ester group is preferred for its stability under basic conditions and facile removal via acidolysis (e.g., trifluoroacetic acid). However, the high cost of tert-butanol necessitates recycling protocols. Patent CN105884628B describes tert-butyl group introduction via acid-catalyzed alkylation, which could be adapted for glycine derivatives.

Reaction Conditions

  • Catalyst: Concentrated H₂SO₄ or Amberlyst-15.

  • Temperature: 80–100°C.

  • Yield: >90% after distillation.

Green Chemistry Innovations

Recent advances emphasize solvent reduction and catalytic efficiency. For example, microwave-assisted synthesis reduces reaction times from hours to minutes, while enzyme-mediated esterification (e.g., lipase CAL-B) achieves enantiomeric excess >99%.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.92 (s, 2H, CH₂), 6.75–6.85 (m, 2H, aromatic), 7.45 (br s, 1H, NH).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-F).

Regulatory Impurity Profiling

ICH guidelines mandate control of genotoxic impurities (e.g., alkyl halides). Limits for residual tert-butyl bromoacetate are typically <10 ppm, achievable via activated carbon treatment .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)glycine tert-Butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products

    Substitution: Products will vary based on the nucleophile used, potentially yielding a variety of substituted phenyl derivatives.

    Hydrolysis: The major product is 2,4-difluorophenylglycine.

    Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(2,4-Difluorophenyl)glycine tert-Butyl ester serves as an important intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis .

Biological Research

The compound is utilized in biological studies to investigate the effects of fluorinated compounds on biological systems. The incorporation of fluorine can significantly influence metabolic stability and bioavailability, making this ester useful in drug discovery efforts.

Case Study : Research has shown that fluorinated compounds can alter the pharmacokinetics of drugs, enhancing their efficacy and safety profiles. For instance, studies have indicated that modifications to the glycine structure can lead to improved binding affinities to specific receptors .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its ability to modulate biological activity through fluorine substitution. This property opens avenues for developing new therapeutic agents targeting various diseases.

Example : In the context of neuropharmacology, compounds similar to N-(2,4-Difluorophenyl)glycine have been investigated for their roles in modulating neurotensin receptors, which are implicated in pain modulation and antipsychotic effects .

Industrial Applications

In the industrial sector, this compound is relevant for producing agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for applications requiring robust chemical properties .

Data Tables

Starting MaterialReagentSolventBase
2,4-Difluoroanilinetert-Butyl bromoacetateDMFPotassium carbonate

Mechanism of Action

The mechanism by which N-(2,4-Difluorophenyl)glycine tert-Butyl ester exerts its effects is largely dependent on its interaction with biological targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can also undergo hydrolysis in vivo, releasing the active glycine derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

The following sections compare N-(2,4-Difluorophenyl)glycine tert-Butyl ester with structurally analogous glycine tert-butyl esters, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 2,4-Difluorophenyl C₁₃H₁₅F₂NO₂ 255.26 (estimated) Pharmaceutical synthesis (kinase inhibitors)
N-(4-Chlorophenyl)glycine tert-Butyl ester 4-Chlorophenyl C₁₂H₁₆ClNO₂ 241.71 Organic synthesis (intermediate)
N-(Diphenylmethylene)glycine tert-Butyl ester Diphenylmethylene C₁₉H₂₁NO₂ 295.38 Organic synthesis (intermediate, dye precursor)
N-(2,4-Dinitrophenyl)glycine 2,4-Dinitrophenyl C₈H₇N₃O₆ 241.16 Peptide synthesis (protecting group studies)
N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl ester 3-Acetylthio-2-methylpropanoyl C₁₂H₂₁NO₄S 275.36 Organic synthesis (thiol-reactive intermediates)

Key Observations :

  • Halogen vs. Nitro Groups : The 2,4-difluorophenyl substituent offers improved metabolic stability and lipophilicity compared to the nitro group in N-(2,4-Dinitrophenyl)glycine, which is more electron-withdrawing and reactive .
  • Chlorine vs. Fluorine: The 4-chloro analog () has a lower molecular weight and reduced steric hindrance, making it more suitable for reactions requiring smaller substrates.
  • Bulkier Groups : The diphenylmethylene group () introduces significant steric bulk, limiting its use in peptide synthesis but favoring applications as a protective intermediate or dye precursor.
Physicochemical Properties
  • Melting Points : N-(Diphenylmethylene)glycine tert-Butyl ester is a white solid with a melting point of 114–115°C , while the 2,4-difluorophenyl analog is likely a liquid or low-melting solid due to reduced symmetry.
  • Solubility: The acetylthio derivative () is soluble in dichloromethane and methanol, whereas the diphenylmethylene analog’s solubility is unrecorded but inferred to be lower due to aromatic stacking .

Biological Activity

N-(2,4-Difluorophenyl)glycine tert-Butyl ester is a fluorinated compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by the presence of a glycine moiety esterified with a tert-butyl group and substituted with a 2,4-difluorophenyl group, influences its biological activity and interactions within biological systems.

Molecular Formula : C12H15F2NO2
Molecular Weight : 241.25 g/mol
CAS Number : 111652-20-1

The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with tert-butyl bromoacetate in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF). This method allows for high yields and purity of the final product.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The fluorine atoms enhance binding affinity to specific enzymes and receptors, which can modulate their activity. The ester group is hydrolyzed in vivo to release the active glycine derivative, allowing it to participate in biochemical pathways that are crucial for cellular functions.

In Vitro Studies

Research indicates that this compound can influence metabolic stability and bioavailability due to its fluorinated structure. This property makes it a valuable tool in drug discovery, particularly for developing new therapeutic agents .

In studies focused on enteropeptidase inhibitors, compounds derived from similar structures showed promising results in elevating fecal protein output in diet-induced obese mice. This suggests potential applications in metabolic disorders .

Case Studies

  • Antibacterial Activity : A related compound (CL-55), which shares structural similarities with this compound, exhibited significant antibacterial properties against Salmonella enterica. Although this specific compound did not directly affect bacterial growth in vitro, it demonstrated efficacy in vivo by inhibiting virulence factors critical for infection .
  • Pharmacokinetics : Studies on similar fluorinated compounds have shown rapid systemic clearance and organ distribution. Such pharmacokinetic profiles are essential for evaluating the therapeutic potential of this compound and its derivatives .

Comparative Analysis

Compound NameBiological ActivityUnique Features
This compoundModulates enzyme activity; potential drug development toolFluorine substitution enhances binding affinity
N-(3,5-Difluorophenyl)glycine tert-Butyl esterSimilar enzyme modulation; different fluorine positioningVarying effects due to different fluorine locations
N-(2,4-Dichlorophenyl)glycine tert-Butyl esterPotentially lower metabolic stability compared to fluorinated analoguesChlorine atoms may alter reactivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,4-Difluorophenyl)glycine tert-Butyl ester in academic laboratories?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as N-methylmorpholine. These conditions facilitate efficient amide bond formation while minimizing racemization. For tert-butyl ester protection, tert-butoxycarbonyl (Boc) groups are commonly employed, followed by deprotection under acidic conditions if required . Patent literature also describes its use as an intermediate in multi-step syntheses of kinase inhibitors, where precise control of reaction stoichiometry and temperature is critical .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are essential for confirming molecular structure. Purity analysis should employ reverse-phase HPLC with UV detection (e.g., 254 nm) and a C18 column. For chiral verification, chiral stationary phase HPLC or polarimetry can ensure enantiomeric excess, particularly if the compound is part of a stereosynthetic pathway .

Q. What storage conditions are optimal to prevent degradation of this ester derivative?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon or nitrogen) to minimize hydrolysis of the tert-butyl ester group. Desiccants like silica gel should be used to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in complex reaction environments?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) can model electron density distribution, frontier molecular orbitals, and transition states to predict regioselectivity in nucleophilic/electrophilic reactions. For example, exact-exchange functionals improve accuracy in thermochemical predictions, such as bond dissociation energies critical for ester stability .

Q. How should researchers address contradictory data in reaction yields during its incorporation into peptide-based prodrugs?

  • Methodological Answer : Systematic optimization of solvent polarity (e.g., DMF vs. DCM), catalyst loading (e.g., 1–5 mol%), and temperature gradients can resolve inconsistencies. Kinetic studies using in-situ IR or LC-MS monitoring may identify side reactions (e.g., ester hydrolysis or epimerization) that reduce yields .

Q. What role does this compound play in the synthesis of p38 MAP kinase inhibitors, and how is its removal managed in active pharmaceutical ingredients (APIs)?

  • Methodological Answer : The tert-butyl ester acts as a protecting group for carboxylic acid functionalities during synthesis. In final API steps, it is hydrolyzed under acidic conditions (e.g., HCl in dioxane) to yield the active N-(2,4-difluorophenyl)glycine moiety. Patent data emphasize rigorous purification (e.g., column chromatography or recrystallization) to eliminate ester residues .

Q. What isotopic labeling strategies enable pharmacokinetic tracking of this compound in preclinical models?

  • Methodological Answer : 13^{13}C or 18^{18}F isotopic labeling at the difluorophenyl or glycine backbone allows quantification via LC-MS or PET imaging. For example, tert-butyl esters with 11^{11}C isotopes have been used to study brain penetration in neuropharmacology .

Q. How can stereochemical integrity be validated during its use in chiral drug syntheses?

  • Methodological Answer : X-ray crystallography of intermediates or Mosher ester analysis provides absolute configuration confirmation. Chiral HPLC with amylose- or cellulose-based columns ensures enantiopurity, particularly when the compound is part of asymmetric catalysis workflows .

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